molecular formula C27H33N3O3 B11441744 N-cyclopentyl-4-(2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)butanamide

N-cyclopentyl-4-(2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Cat. No.: B11441744
M. Wt: 447.6 g/mol
InChI Key: UDRQNTATLZLIFJ-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-4-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE is a complex organic compound with a unique structure that combines a cyclopentyl group, a quinazolinone core, and a butanamide moiety

Preparation Methods

The synthesis of N-CYCLOPENTYL-4-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE involves multiple steps, starting with the preparation of the quinazolinone core. The synthetic route typically includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with an appropriate aldehyde, followed by cyclization.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the quinazolinone intermediate.

    Attachment of the Butanamide Moiety: The final step involves the coupling of the quinazolinone derivative with a butanamide precursor under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-CYCLOPENTYL-4-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-CYCLOPENTYL-4-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-4-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and modulate its activity, resulting in changes in gene expression or protein function.

Comparison with Similar Compounds

N-CYCLOPENTYL-4-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE can be compared with other similar compounds, such as:

    N-CYCLOPENTYL-4-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPIONAMIDE: This compound has a similar structure but with a propionamide moiety instead of butanamide.

    N-CYCLOPENTYL-4-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}ACETAMIDE: This compound features an acetamide group, providing different chemical and biological properties.

Properties

Molecular Formula

C27H33N3O3

Molecular Weight

447.6 g/mol

IUPAC Name

N-cyclopentyl-4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]butanamide

InChI

InChI=1S/C27H33N3O3/c1-18-15-19(2)23(20(3)16-18)17-30-24-12-7-6-11-22(24)26(32)29(27(30)33)14-8-13-25(31)28-21-9-4-5-10-21/h6-7,11-12,15-16,21H,4-5,8-10,13-14,17H2,1-3H3,(H,28,31)

InChI Key

UDRQNTATLZLIFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NC4CCCC4)C

Origin of Product

United States

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